molecular formula C24H29N7O2 B2880494 (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1238875-70-1

(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2880494
CAS RN: 1238875-70-1
M. Wt: 447.543
InChI Key: CZVBFILRJDMWDP-UHFFFAOYSA-N
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Description

(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H29N7O2 and its molecular weight is 447.543. The purity is usually 95%.
BenchChem offers high-quality (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The structural features of the compound, particularly the presence of a piperazine moiety, are indicative of potential antimicrobial properties. Piperazine derivatives have been reported to exhibit significant antibacterial and antifungal activities . The methoxyphenyl and pyrazolyl groups could potentially enhance these properties, making the compound a candidate for developing new antimicrobial agents.

Antiviral Applications

The indole derivatives, which share some structural similarities with the given compound, have shown various biological activities, including antiviral properties . By analogy, this compound could be synthesized and tested against a range of viruses to explore its efficacy as an antiviral agent.

Antitubercular Activity

The compound’s structure suggests it might be effective against Mycobacterium tuberculosis. Indole derivatives have been investigated for their antitubercular activity, and the given compound could follow suit in this field of research .

properties

IUPAC Name

[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2/c1-33-19-7-5-6-18(14-19)20-15-21(28-27-20)24(32)31-12-10-30(11-13-31)23-16-22(25-17-26-23)29-8-3-2-4-9-29/h5-7,14-17H,2-4,8-13H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVBFILRJDMWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

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